molecular formula C18H17N3O B2770990 4-(3-Phenylquinoxalin-2-yl)morpholine CAS No. 146874-55-7

4-(3-Phenylquinoxalin-2-yl)morpholine

Cat. No.: B2770990
CAS No.: 146874-55-7
M. Wt: 291.354
InChI Key: RWEUKCVVFYRGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Phenylquinoxalin-2-yl)morpholine is a chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. It incorporates two privileged structures in pharmacology: the quinoxaline ring and the morpholine ring. The quinoxaline core is a fused heterocycle known for its diverse therapeutic potential, including investigated applications in oncology and as a modulator of neurological targets . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, frequently employed to fine-tune the physicochemical properties of a molecule, often with the goal of enhancing aqueous solubility for lipophilic scaffolds . This combination makes this compound a compound of interest for researchers developing novel therapeutic agents, particularly in the fields of neuroscience and cancer biology. Researchers can utilize this compound as a building block or a lead structure for further chemical optimization and biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-phenylquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-18(21-10-12-22-13-11-21)20-16-9-5-4-8-15(16)19-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEUKCVVFYRGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Quinoxaline Scaffolds in Heterocyclic Chemistry

The quinoxaline (B1680401) scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the field of heterocyclic chemistry. Its aromatic nature and the presence of two nitrogen atoms bestow upon it a unique electronic distribution, making it a versatile building block for the synthesis of a wide array of functional molecules.

Quinoxaline derivatives are renowned for their diverse and potent pharmacological activities. They have been extensively investigated for their potential as:

Anticancer agents: Many quinoxaline-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of topoisomerase II and various kinases, which are crucial for cell proliferation. For instance, certain 2-oxo-3-phenylquinoxaline derivatives have shown notable antiproliferative activity against colon cancer cells. rsc.org

Antimicrobial agents: The quinoxaline nucleus is a key component in a number of antibacterial and antifungal compounds. However, it has been noted that the introduction of a morpholino group at the 2 or 3-position of the quinoxaline ring can sometimes lead to a reduction in antibacterial activity. nih.gov

Antiviral agents: The structural framework of quinoxaline is amenable to modifications that can lead to potent antiviral compounds.

Anti-inflammatory and Analgesic agents: Certain quinoxaline derivatives have been shown to possess anti-inflammatory and pain-relieving properties.

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction that offers a high degree of flexibility in introducing various substituents onto the heterocyclic core. This synthetic accessibility has further fueled the exploration of quinoxaline chemistry.

Role of Morpholine Moieties in Molecular Design

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can significantly influence its physicochemical and pharmacokinetic properties in a favorable manner.

Key contributions of the morpholine moiety in molecular design include:

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an increased half-life of the drug in the body.

Receptor Interaction: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Modulation of Biological Activity: The introduction of a morpholine group can modulate the biological activity of a parent molecule, sometimes leading to enhanced potency or a change in the pharmacological profile. For example, morpholine derivatives have been investigated for their antitumor and antimicrobial activities. mdpi.comcore.ac.uk

The combination of these beneficial properties makes the morpholine moiety a valuable tool for medicinal chemists in the process of lead optimization and drug design.

Computational and Theoretical Investigations of 4 3 Phenylquinoxalin 2 Yl Morpholine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, are used to model the geometric and electronic structures of quinoxaline (B1680401) derivatives, providing a basis for interpreting their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For quinoxaline derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.govnih.gov This optimization provides critical data on bond lengths, bond angles, and dihedral angles. The calculated optimized structure is often compared with experimental data from techniques like X-ray diffraction to validate the computational model. nih.govnih.gov

A key aspect of these electronic structure calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. For instance, in a study on 1-nonyl-3-phenylquinoxalin-2-one, the calculated HOMO-LUMO energy gap was found to be 3.8904 eV. nih.gov Similarly, for 3-(4-chlorophenyl)-N-phenylquinoxalin-2-amine, the gap was determined to be 4.02 eV. researchgate.net These calculations help in understanding the charge transfer possibilities within the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify chemically reactive sites, such as regions susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Table 1: Representative DFT Calculation Parameters for Quinoxaline Derivatives
Compound ClassDFT Functional/Basis SetCalculated PropertyReported ValueReference
1-(4-phenylquinolin-2-yl)propan-1-oneB3LYP/6-311G(d,p)Geometry OptimizationGood agreement with X-ray data nih.gov
1-nonyl-3-phenylquinoxalin-2-oneB3LYP/6–311 G(d,p)HOMO-LUMO Energy Gap3.8904 eV nih.gov
3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amineDFTHOMO-LUMO Energy Gap4.02 eV researchgate.net
Quinolone-Amide DerivativesDFTFMO AnalysisInvestigation of stability nih.gov

Quantum chemical methods are also powerful tools for predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach to calculate the electronic absorption spectra (UV-Vis) of organic molecules like quinoxaline derivatives. nih.govnih.gov This method simulates the electronic transitions between molecular orbitals that occur upon absorption of light, allowing for the prediction of absorption maxima (λmax).

The prediction of UV-Vis spectra is valuable for identifying compounds and for understanding their photophysical properties. nih.gov Theoretical calculations can be compared with experimental spectra to confirm molecular structures. researchgate.net For example, studies on various quinoxaline-based emitters have used DFT calculations to understand the distribution of HOMO and LUMO levels, which are directly related to the observed absorption and emission spectra. researchgate.net While TD-DFT is a common method, it requires significant computational resources. nih.gov Alternative machine learning approaches are also being explored to predict UV-Vis spectra more rapidly from molecular structures alone. nih.govnih.gov

Table 2: Comparison of Theoretical and Experimental UV-Vis Absorption for Related Heterocyclic Compounds
Compound TypeComputational MethodSolvent (Theoretical/Experimental)Predicted λmax (nm)Experimental λmax (nm)Reference
Quinoxaline-based Emitter 1TD-DFTTHFNot specified~350, ~425 researchgate.net
Quinoxaline-based Emitter 2TD-DFTTHFNot specified~360, ~450 researchgate.net
Pyrazoline Derivative 3TD-DFTChloroform (B151607)382385 researchgate.net
Pyrazoline Derivative 4TD-DFTChloroform384387 researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets. These methods are crucial in drug discovery for predicting how a ligand, such as a 4-(3-Phenylquinoxalin-2-yl)morpholine derivative, might bind to a protein and for assessing the stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.com This method is extensively used to screen virtual libraries of compounds and to understand the mechanism of action for potential drug candidates. For quinoxaline and morpholine (B109124) derivatives, docking studies have been performed against a wide range of biological targets, including various kinases and enzymes involved in cancer and viral diseases. nih.govnih.govnih.govijcce.ac.irrjraap.com

The process involves placing the ligand in the active site of the protein and calculating a docking score, which represents the binding affinity (often in kcal/mol). nih.gov Lower scores typically indicate stronger binding. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov For example, docking studies of quinoxaline derivatives against the Epidermal Growth Factor Receptor (EGFR) have identified crucial binding interactions and helped rationalize the observed biological activity. nih.gov In one study, a series of quinoxaline hybrids showed binding energies ranging from -9.57 to -12.03 kcal/mol against EGFR. nih.gov

Table 3: Molecular Docking Results for Quinoxaline/Quinazoline (B50416) Derivatives Against Various Protein Targets
Compound ClassProtein Target (PDB ID)Best Docking Score (kcal/mol)Key Interactions NotedReference
Quinazoline-morpholine hybridsVEGFR2-12.407Strong hydrogen bonds nih.gov
Tetrazolo[1,5-a]quinoxaline derivativesEGFR (4HJO)-12.03Not specified nih.gov
Quinoline (B57606) derivativesHIV Reverse Transcriptase (4I2P)-10.675Good binding interactions nih.gov
4-Anilinoquinazoline derivativesVEGFR-2-8.24Effective binding ijcce.ac.ir
Pyrazoline derivativesPI3K-7.85Better than reference drug rjraap.com

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. nih.gov

These simulations are often used to validate the results of molecular docking. mdpi.com By simulating the complex in a physiological environment (e.g., in water) over a period of nanoseconds, researchers can assess whether the interactions predicted by docking are stable. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand-protein complex over the simulation time suggests a stable binding mode. nih.gov For instance, MD simulations of a quinazoline-morpholine hybrid bound to VEGFR1 and VEGFR2 showed high stability, with strong hydrogen bonds maintained for over 90% of the simulation time. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. These analyses aim to identify the relationships between a molecule's chemical structure and its biological activity.

SAR analysis involves systematically modifying the structure of a lead compound and observing the effect on its activity. This qualitative approach helps identify the key structural motifs, or pharmacophores, responsible for the desired biological effect. For morpholine and quinoxaline derivatives, SAR studies have revealed that the addition of certain substituents can significantly enhance potency and selectivity. e3s-conferences.orgnih.gov For example, the incorporation of trifluoromethyl and morpholine moieties has been shown to improve the potency of some compounds. mdpi.com

QSAR modeling takes a quantitative approach, aiming to build mathematical models that correlate physicochemical properties (known as molecular descriptors) of a series of compounds with their biological activities. japsonline.comresearchgate.net These descriptors can include parameters related to size (e.g., molecular volume), lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment). researchgate.netpensoft.net Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. pensoft.net For a series of thiazole (B1198619) derivatives containing a morpholine moiety, QSAR analysis found that antioxidant activity increased as molecular volume, lipophilicity, and polarization decreased, while the dipole moment increased. researchgate.netpensoft.net

Development of 3D-QSAR Models for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For quinoxaline derivatives, 3D-QSAR models have been successfully developed to predict their antitubercular activity against Mycobacterium tuberculosis. researchgate.netnih.gov These models provide insights into the influence of steric and electrostatic fields on the biological activity, guiding the design of new analogs with enhanced potency. researchgate.net

In a notable study, 3D-QSAR models were developed for a series of novel quinoxalines. The statistical quality of the models was found to be robust, with good predictive capability. researchgate.netnih.gov For instance, one model demonstrated a squared correlation coefficient (r²) of 0.81, a cross-validated correlation coefficient (q²) of 0.71, and a high F-test value of 27.06, indicating a statistically significant relationship. researchgate.netnih.gov The predictive power was further confirmed by a predicted r² of 0.84. researchgate.netnih.gov

Model ParameterValueReference
Squared Correlation Coefficient (r²)0.81 researchgate.netnih.gov
Cross-validated Coefficient (q²)0.71 researchgate.netnih.gov
F-test Value27.06 researchgate.netnih.gov
Predicted r² (r²_pred)0.84 researchgate.netnih.gov

Analysis of the contour maps generated from these models revealed that electrostatic and steric field descriptors are key determinants of the observed activity. researchgate.netnih.gov The studies highlighted that the presence of electronegative groups plays a significant role in the antitubercular activity of these quinoxaline derivatives. researchgate.netnih.gov Similarly, another 3D-QSAR study on quinoxaline 1,4-di-N-oxide derivatives yielded robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models (CoMFA: q²=0.507, r²=0.923; CoMSIA: q²=0.665, r²=0.977), providing valuable information for the rational design of novel antituberculosis agents. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another vital computational technique that identifies the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model can then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that are likely to be active.

For scaffolds related to this compound, pharmacophore-based screening has been successfully employed to discover novel inhibitors for specific biological targets. In one such study, a pharmacophore model for PI3Kα inhibitors was constructed and used to screen for new active compounds. rsc.orgdtu.dk This screening led to the identification of a series of novel morpholino-quinoxalines as potent PI3Kα inhibitors. rsc.orgdtu.dk A subsequent mapping analysis confirmed that the morpholino group contributed significantly to the potent inhibitory activity. rsc.orgdtu.dk

In a different approach, a pharmacophore model was developed for inhibitors of the colchicine (B1669291) binding site on tubulin. nih.gov This model was used in a primary virtual screening, which identified the 2,3-diphenylquinoxaline (B159395) scaffold as a promising lead structure for the synthesis of new anticancer agents. nih.gov These studies demonstrate the utility of pharmacophore modeling and virtual screening in identifying novel quinoxaline derivatives with specific therapeutic potential, guiding the synthesis of compounds with desired biological activities.

Theoretical ADME Profiling and Molecular Descriptors Analysis

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. Several studies have performed theoretical ADME profiling for quinoxaline and morpholine-containing derivatives.

For instance, in silico ADMET studies on certain quinoxalinone Schiff's bases predicted high Caco-2 permeability and a high percentage of human intestinal absorption (%HIA) of 99.58%. nih.gov The predictions also suggested low blood-brain barrier (BBB) permeability and an absence of hepatotoxicity. nih.gov Another study on a styrylquinoxaline derivative also involved in silico ADMET analysis to evaluate its physicochemical, pharmacokinetic, and toxicological properties. nih.gov

Furthermore, ADME predictions for a series of quinazolin-4(3H)-one-morpholine hybrids were carried out to determine their physicochemical parameters and drug-likeness. nih.gov These analyses often involve calculating key molecular descriptors that influence a compound's pharmacokinetic behavior. Descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors are evaluated against established rules like Lipinski's Rule of Five to assess the potential for oral bioavailability. For example, a QSAR analysis of certain morpholine derivatives found that antioxidant activity increases with decreasing lipophilicity and molecular volume. pensoft.net

ADME ParameterPredicted Property for Related QuinoxalinesReference
Human Intestinal Absorption (%HIA)High (e.g., 99.58%) nih.gov
Caco-2 PermeabilityHigh nih.gov
Blood-Brain Barrier (BBB) PermeabilityLow nih.gov
HepatotoxicityPredicted to be non-hepatotoxic nih.gov
Drug-Likeness (e.g., Lipinski's Rule)Generally favorable nih.govmspsss.org.ua

These computational predictions are invaluable for prioritizing which derivatives of the this compound scaffold should be synthesized and advanced to more resource-intensive experimental testing.

Pre Clinical Biological Activity and Mechanistic Studies of 4 3 Phenylquinoxalin 2 Yl Morpholine and Analogues

Evaluation of Antiviral Activity in Cellular Models

Quinoxaline (B1680401) derivatives have been a subject of interest in antiviral research due to their diverse biological activities. nih.govslovetres.si Analogues of 4-(3-phenylquinoxalin-2-yl)morpholine have shown promise, particularly against Porcine reproductive and respiratory syndrome virus (PRRSV), a significant pathogen in the swine industry.

A critical step in the PRRSV life cycle is its entry into host cells, which is mediated by the interaction between the viral glycoproteins and the cellular receptor CD163. frontiersin.org Research has focused on identifying small molecules that can block this interaction.

An analogue of this compound, specifically 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide , has been identified as a significant inhibitor of the interaction between the PRRSV glycoprotein (B1211001) and the CD163 receptor. frontiersin.org Studies using a cell-based bimolecular fluorescence complementation (BiFC) assay demonstrated that this compound effectively targets the scavenger receptor cysteine-rich (SRCR) domain 5 of CD163, a crucial domain for PRRSV infection. frontiersin.org The inhibitory function of this analogue highlights the importance of the 3-(morpholinosulfonyl)aniline (B185278) moiety, suggesting that the morpholine (B109124) group plays a key role in its antiviral activity. researchgate.net This finding provides a strong rationale for the potential of this compound to exhibit a similar mechanism of action by interfering with the PRRSV-CD163 interaction.

Beyond inhibiting viral entry, the ability of a compound to suppress viral replication within host cells is a key indicator of its antiviral potential. Cellular assays provide a platform to assess this aspect of a compound's activity.

The aforementioned analogue, 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide, has been shown to inhibit PRRSV infection in porcine alveolar macrophages (PAMs), the primary target cells for the virus. researchgate.net This inhibition was observed to be dose-dependent and effective against both type I and type II PRRSV strains. researchgate.net These findings from cellular assays suggest that compounds with a quinoxaline-morpholine scaffold can effectively suppress the replication of PRRSV. While direct studies on this compound are not yet available, the potent activity of its analogue provides a strong impetus for its evaluation in similar viral replication inhibition assays. Other natural compounds have also been identified that inhibit the PRRSV replication cycle at varying concentrations. nih.gov

Antimicrobial Properties

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. The quinoxaline and morpholine moieties are known to be present in compounds with antibacterial and antifungal properties.

Quinoxaline derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov While specific data for this compound is limited, studies on related quinoxaline compounds provide insights into its potential antibacterial efficacy. For example, certain quinoxaline derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the in vitro antibacterial activity of various quinoxaline analogues against a range of bacterial strains, as indicated by their Minimum Inhibitory Concentration (MIC) values.

Quinoxaline AnalogueBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative (unspecified)Methicillin-Resistant Staphylococcus aureus (MRSA)1–4 nih.gov
C-2 Amine-Substituted Quinoxaline Analogue (Compound 5p)Staphylococcus aureus4–16 nih.gov
C-2 Amine-Substituted Quinoxaline Analogue (Compound 5p)Bacillus subtilis8–32 nih.gov
C-2 Amine-Substituted Quinoxaline Analogue (Compound 5p)Methicillin-Resistant Staphylococcus aureus (MRSA)8–32 nih.gov
C-2 Amine-Substituted Quinoxaline Analogue (Compound 5p)Escherichia coli4–32 nih.gov
2-Phenyl-quinoline-4-carboxylic Acid Derivative (Compound 5a4)Staphylococcus aureus64 mdpi.com
2-Phenyl-quinoline-4-carboxylic Acid Derivative (Compound 5a7)Escherichia coli128 mdpi.com

The morpholine ring is a key feature of several agricultural and clinical antifungal agents. nih.gov This has led to the investigation of morpholine-containing compounds, including quinoxaline derivatives, for their potential antifungal properties.

Studies on sila-morpholine analogues have demonstrated potent activity against a variety of human pathogenic fungi. nih.gov Another study on 3-hydrazinoquinoxaline-2-thiol, a quinoxaline derivative, showed it to be more effective than Amphotericin B against most clinical isolates of Candida albicans. researchgate.netnih.gov

The table below presents the in vitro antifungal activity of various morpholine and quinoxaline analogues against different fungal strains, with activity measured by Minimum Inhibitory Concentration (MIC).

AnalogueFungal StrainMIC (µg/mL)Reference
Sila-Morpholine Analogue (Compound 24)Candida albicans ATCC 244331 nih.gov
Sila-Morpholine Analogue (Compound 24)Candida albicans ATCC 102312 nih.gov
Sila-Morpholine Analogue (Compound 24)Candida glabrata NCYC 3884 nih.gov
Sila-Morpholine Analogue (Compound 24)Candida tropicalis ATCC 7502 nih.gov
Sila-Morpholine Analogue (Compound 24)Cryptococcus neoformans ATCC 346640.5 nih.gov
Sila-Morpholine Analogue (Compound 24)Aspergillus niger ATCC 105788 nih.gov
3-Hydrazinoquinoxaline-2-thiolCandida albicans (most clinical isolates)Range of 0.06-64 researchgate.netnih.gov
3-Hydrazinoquinoxaline-2-thiolCandida glabrataRange of 0.06-64 researchgate.netnih.gov
3-Hydrazinoquinoxaline-2-thiolCandida parapsilosisRange of 0.06-64 researchgate.netnih.gov

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Compounds that can inhibit biofilm formation are therefore of great interest. Quinoxaline and quinazoline (B50416) derivatives have been investigated for their anti-biofilm properties.

While direct data on this compound is not available, related structures have shown promising results. For instance, certain 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have been shown to efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study on a novel Burkholderia-derived alkaloid, 4-hydroxy-3-methyl-2-alkenylquinoline, demonstrated its ability to inhibit biofilm biosynthesis in several species, including Staphylococcus haemolyticus. nih.gov

The table below shows the biofilm inhibitory activity of selected quinazoline and quinoline (B57606) analogues, with efficacy measured by the half-maximal inhibitory concentration (IC50).

AnalogueBacterial StrainIC50 (µM)Reference
2-(2-Amino-6-(2,4,6-trimethoxyphenyl)pyrimidin-4-yl)quinazolin-4(3H)-oneMethicillin-Resistant Staphylococcus aureus (MRSA)20.7-22.4 nih.gov
2-(2-Amino-6-(4-(methylthio)phenyl)pyrimidin-4-yl)quinazolin-4(3H)-oneMethicillin-Resistant Staphylococcus aureus (MRSA)22.4 nih.gov
2-(2-Amino-6-(3-bromophenyl)pyrimidin-4-yl)quinazolin-4(3H)-oneMethicillin-Resistant Staphylococcus aureus (MRSA)20.7 nih.gov
2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one (5d)Candida albicans<30 researchgate.net
2,3-Dihydro-2-(2,4,6-trimethoxyphenyl) quinazolin-4(1H)-one (5j)Candida albicans<30 researchgate.net

Antiproliferative Activity in Cancer Cell Lines (In Vitro Studies)

The quinoxaline scaffold, a recurring motif in medicinal chemistry, has demonstrated a wide range of biological activities, including significant potential as anticancer agents. researchgate.net Derivatives of this structural class are being explored for their ability to inhibit the growth of various cancer cell lines.

Assessment of Cytotoxicity in Various Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2)

Numerous studies have evaluated the cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. For instance, novel quinoxaline-arylfuran derivatives have been synthesized and assessed for their antiproliferative activities. researchgate.net One such derivative, QW12, exhibited a potent antiproliferative effect against HeLa cells with an IC50 value of 10.58 μM. researchgate.net

In other research, a series of morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.org Compounds AK-3 and AK-10 from this series showed significant cytotoxic activity. Specifically, AK-10 displayed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively. rsc.org

Further investigations into 2-oxo-3-phenylquinoxaline derivatives revealed their antiproliferative activity against the HCT-116 colon cancer cell line. nih.govrsc.org Compounds 2a and 7j from this study demonstrated notable reductions in cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.govrsc.org Similarly, hybrids of quinazoline derivatives and phenylsulfonylfuroxan have been tested against a panel of five human cancer cell lines, including MCF-7. cabidigitallibrary.org Compound 25q from this series was identified as a potent antiproliferative agent, with an IC50 value of 1.67 μM against H1975 cells. cabidigitallibrary.org

The table below summarizes the cytotoxic activity of selected quinoxaline and quinazoline analogues in various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
QW12HeLa10.58 μM researchgate.net
AK-3A54910.38 ± 0.27 μM rsc.org
AK-3MCF-76.44 ± 0.29 μM rsc.org
AK-3SHSY-5Y9.54 ± 0.15 μM rsc.org
AK-10A5498.55 ± 0.67 μM rsc.org
AK-10MCF-73.15 ± 0.23 μM rsc.org
AK-10SHSY-5Y3.36 ± 0.29 μM rsc.org
Compound 2aHCT-11628.85 ± 3.26 μg/mL nih.govrsc.org
Compound 7jHCT-11626.75 ± 3.50 μg/mL nih.govrsc.org
Compound 25qH19751.67 μM cabidigitallibrary.org
Compound 25qMGC-8031.88 μM cabidigitallibrary.org

Cellular Mechanisms of Antiproliferative Action (e.g., Enzyme Inhibition, Apoptosis Induction)

The antiproliferative effects of quinoxaline derivatives are often attributed to their ability to induce apoptosis and inhibit key cellular enzymes. nih.gov For example, treatment of HCT-116 cells with compound 7j, a 2-oxo-3-phenylquinoxaline derivative, resulted in significant morphological changes indicative of apoptosis, including nuclear disintegration and chromatin fragmentation. nih.govrsc.org

Further mechanistic studies have revealed that certain quinoxaline-based derivatives can act as topoisomerase II inhibitors. nih.gov Compounds III and IV from one study were found to arrest the cell cycle in the S phase and induce apoptosis in PC-3 prostate cancer cells. nih.gov Western blot analysis confirmed that compound IV treatment led to an upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

In a similar vein, a series of novel quinazoline/phenylsulfonylfuroxan hybrids were found to mediate cell apoptosis and arrest the cell cycle in the G0/G1 phase in H1975 cells. cabidigitallibrary.org Mechanistic studies on morpholine-substituted quinazoline derivatives AK-3 and AK-10 also indicated that they inhibit cell proliferation during the G1 phase of the cell cycle and induce cell death via apoptosis. rsc.org

Modulation of Neurological Pathways

Beyond their anticancer properties, certain quinoxaline analogues and related heterocyclic compounds have been investigated for their ability to modulate neurological pathways, particularly those involving metabotropic glutamate (B1630785) receptors (mGluRs).

Positive Allosteric Modulation of Metabotropic Glutamate Receptors (e.g., mGluR4)

Positive allosteric modulators (PAMs) of mGluRs are compounds that bind to a site on the receptor distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate. This approach offers a more subtle way to modulate receptor activity compared to direct agonists. youtube.com

Several small molecules have been identified as PAMs for various mGluR subtypes. For instance, PHCCC is a known positive allosteric modulator of mGluR4. nih.gov While the direct activity of this compound on mGluR4 has not been extensively detailed in the provided context, the broader class of compounds is of interest in this area. The development of PAMs for mGluRs is an active area of research, with compounds like N-propyl-5-substituted isoquinolones being identified as PAMs of mGluR2. rsc.org

Impact on Glutamatergic Signaling Pathways

Glutamatergic signaling is crucial for normal brain function, and its dysregulation is implicated in various neurological and psychiatric disorders. nih.gov Metabotropic glutamate receptors play a key role in modulating this signaling. nih.gov By acting as PAMs, compounds can influence glutamatergic neurotransmission. For example, activation of group III mGluRs, which includes mGluR4, generally leads to an inhibition of neurotransmitter release. nih.gov Therefore, positive allosteric modulation of mGluR4 could potentially dampen excessive glutamatergic activity, a therapeutic strategy being explored for conditions like Parkinson's disease. nih.gov

Enzyme Inhibition Studies

The biological activity of this compound and its analogues often stems from their ability to inhibit various enzymes.

Research has shown that piperazinyl- and morpholinyl-quinoline derivatives can effectively inhibit certain metabolic enzymes, including carbonic anhydrases (hCA I and II) and α-glucosidase. researchgate.net Additionally, some quinoxaline derivatives have been investigated as inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a potential therapeutic target for various diseases. nih.gov For example, the dibromo-substituted quinoxaline fragment 26e was identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM. nih.gov

Furthermore, quinoxaline derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. mdpi.com In one study, all synthesized compounds showed potent inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 μM. mdpi.com

The inhibitory activity of selected quinoxaline and quinoline analogues against various enzymes is presented in the table below.

Compound/DerivativeEnzymeIC50 ValueReference
Compound 26eASK130.17 nM nih.gov
2,3-Dimethylquinoxalin-6-amine (6c)Acetylcholinesterase (AChE)0.077 μM mdpi.com
Quinoxaline (3a)Butyrylcholinesterase (BChE)40.64 μM mdpi.com
2-Phenylquinoxaline (3b)Butyrylcholinesterase (BChE)14.91 μM mdpi.com

Targeting Key Enzymes (e.g., Thymidylate Synthase, PI3Kα, S. aureus TyrRS, Urease)

The potential for this compound and its analogues to inhibit key enzymes is inferred from studies on related chemical structures.

Thymidylate Synthase (TS): This enzyme is a crucial target in cancer chemotherapy. The quinoxaline ring has been identified as a suitable scaffold for targeting human thymidylate synthase. acs.org In silico molecular docking studies of compounds with a 3-phenylquinoxaline-2-ylsulfanyl core, which is structurally very similar to the target compound, have shown favorable binding affinity to the enzyme's allosteric site. acs.org This suggests that the 3-phenylquinoxaline portion of the molecule could serve as a foundational structure for TS inhibition. acs.org

Phosphoinositide 3-kinase (PI3Kα): The PI3K signaling pathway is frequently dysregulated in cancer, making its inhibition a key therapeutic strategy. researchgate.net The morpholine moiety is an integral component of many potent PI3K inhibitors. nih.gov For example, a series of 2-morpholino-pyrimidine derivatives were identified as potent dual PI3K/mTOR inhibitors. nih.gov The morpholine group in these compounds is crucial for their activity, and its replacement often leads to a significant reduction in inhibitory potency. nih.gov Given the established importance of the morpholine ring in this class of inhibitors, this compound is considered a compound of interest for potential PI3Kα inhibition. nih.govresearchgate.net

Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS): While specific studies targeting S. aureus TyrRS with quinoxaline derivatives are not extensively documented, related research provides a basis for potential activity. Certain 2,3-bis(phenylamino) quinoxaline derivatives have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Furthermore, in silico studies of related heterocyclic compounds, such as 4-piperazinylquinolines, have shown a strong binding affinity for S. aureus TyrRS, suggesting this enzyme as a potential target. mdpi.com

Urease: This enzyme is a key virulence factor for bacteria like Helicobacter pylori, and its inhibition is a strategy for treating associated infections. nih.gov While the quinoxaline scaffold has not been widely reported as a urease inhibitor, the morpholine moiety has been incorporated into various compounds that do exhibit this activity. For instance, a novel acetohydrazide derivative containing a morpholine ring showed excellent inhibition of urease with an IC50 value of 4.46 µM. researchgate.net

Biochemical Assays for Inhibitory Potency

Biochemical assays are fundamental in determining the inhibitory potency of compounds against specific molecular targets, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). While IC50 values for this compound are not available, data from analogues highlight the potential of this chemical class. Quinoxaline derivatives have been evaluated against a range of kinases and other enzymes, showing potencies from the nanomolar to the micromolar range. nih.govnih.gov

Table 1: Inhibitory Potency of Quinoxaline Analogues Against Various Enzymes

Compound ClassTarget EnzymeInhibitory Potency (IC50)Reference
Quinoxaline DerivativeEGFR0.3 µM nih.gov
Quinoxaline DerivativeCOX-20.46 µM nih.gov
Dibromo-substituted QuinoxalineASK130.17 nM nih.gov
Thiourea-Quinoxaline DerivativeHCT-116 Cell Line4.4 µM mdpi.com
Thiourea-Quinoxaline DerivativeMCF-7 Cell Line4.4 µM mdpi.com

Table 2: Inhibitory Potency of Morpholine-Containing Analogues Against PI3K Isoforms

Compound ClassTarget EnzymeInhibitory Potency (IC50)Reference
Morpholinopyrimidine DerivativePI3Kα20 nM nih.gov
Morpholinopyrimidine DerivativePI3Kβ376 nM nih.gov
Morpholinopyrimidine DerivativePI3Kδ46 nM nih.gov
Morpholinopyrimidine DerivativemTOR189 nM nih.gov

Investigation of Antioxidant and Anti-inflammatory Potentials (In Vitro Models)

The quinoxaline scaffold and its derivatives have been the focus of significant research for their antioxidant and anti-inflammatory properties. nih.govresearchgate.netnih.gov These activities are often linked, as reactive oxygen species (ROS) play a crucial role in inflammatory processes. researchgate.net

Antioxidant Potential: The ability of quinoxaline derivatives to scavenge free radicals has been evaluated using various in vitro assays. nih.gov The most common of these is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, where a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. rsc.orgresearchgate.net Another widely used method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the compound's capacity to scavenge the ABTS cation radical. nih.gov Studies have shown that certain quinoxaline derivatives exhibit marked scavenging effects in these assays. nih.govrsc.org For example, some pyrrolo[2,3-b]quinoxaline derivatives demonstrated significant potential as radical scavengers in the DPPH assay. rsc.orgrsc.org

Anti-inflammatory Potential: The anti-inflammatory effects of quinoxaline derivatives have been demonstrated in various in vitro models. nih.gov A primary mechanism investigated is the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net Several novel quinoxaline derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme upregulated during inflammation. nih.gov Similarly, other studies have reported promising in vitro inhibition of soybean lipoxygenase by quinoxaline 1,4-di-N-oxide derivatives. nih.govresearchgate.net Additionally, the anti-inflammatory potential has been assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov Certain aminoalcohol-based quinoxalines have been shown to decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α in mouse models. nih.gov

Table 3: In Vitro Antioxidant and Anti-inflammatory Activity of Quinoxaline Analogues

Compound ClassAssay / TargetResult (IC50 or % Inhibition)Reference
Fluoro-substituted QuinoxalineSoybean Lipoxygenase (LOX)High Inhibition (IC50 not specified) researchgate.net
Quinoxaline DerivativeCOX-130.41 µM nih.gov
Quinoxaline DerivativeCOX-20.46 µM nih.gov
Quinoxaline 1,4-di-N-oxideDPPH Scavenging (at 0.2 mM)~60% Inhibition unav.edu
Quinoxaline 1,4-di-N-oxideABTS ScavengingHigh Inhibition unav.edu
Morpholino-phenylpropan-1-one analogueNO Production in BV2 cells8.6 µM nih.gov

Structure Activity Relationship Sar of 4 3 Phenylquinoxalin 2 Yl Morpholine Derivatives

Impact of Substituents on Quinoxaline (B1680401) and Phenyl Rings

The electronic landscape of the quinoxaline and phenyl rings is a key determinant of biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic systems, influencing their ability to participate in crucial interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions with target proteins. nih.gov

Generally, the quinoxaline ring is considered electron-deficient, a property that influences its interactions with biological macromolecules. nih.gov Strategic placement of substituents can fine-tune this electronic character. For instance, studies on various quinoxaline derivatives have shown that introducing EWGs, such as nitro (NO₂) or halo (F, Cl, Br) groups, can enhance activity in certain contexts, potentially by improving molecular packing or creating specific noncovalent interactions with the target. nih.govresearchgate.net Conversely, EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups can increase electron density, which may be favorable for other types of biological targets. nih.gov

Position of SubstitutionSubstituent TypeGeneral Effect on ActivityRationale
Quinoxaline Ring (Positions 6, 7)Electron-Withdrawing (e.g., -NO₂, -CF₃)Often increases potencyCan enhance π-stacking interactions and modulate redox potential. researchgate.netnih.gov
Quinoxaline Ring (Positions 6, 7)Electron-Donating (e.g., -OCH₃, -CH₃)Variable; can increase or decrease activityModifies electron density and can influence metabolic stability. nih.govnih.gov
Phenyl Ring (Positions 2', 3', 4')Electron-Withdrawing (e.g., -Cl, -F)Often enhances potencyCan form halogen bonds and increase binding affinity. nih.gov
Phenyl Ring (Positions 2', 3', 4')Electron-Donating (e.g., -OH, -OCH₃)Can improve activityMay introduce key hydrogen bonding interactions. nih.gov

The three-dimensional arrangement of atoms and the conformational flexibility of the molecule are critical factors in determining its biological activity. For 4-(3-phenylquinoxalin-2-yl)morpholine derivatives, the relative orientation of the phenyl ring with respect to the quinoxaline core is of particular importance. mdpi.com

The rotation around the single bond connecting the quinoxaline C3 and the phenyl ring is subject to steric hindrance, which dictates the preferred dihedral angle between the two rings. This conformational preference is crucial, as the molecule must adopt a specific "active conformation" to fit optimally into the binding site of a biological target. mdpi.com The introduction of bulky substituents, particularly at the ortho-positions (2' or 6') of the phenyl ring, can significantly restrict this rotation.

Role of the Morpholine (B109124) Moiety in Bioactivity and Physicochemical Profile

From a physicochemical standpoint, the morpholine moiety significantly enhances aqueous solubility and modulates lipophilicity. nih.gov Its nitrogen atom is weakly basic, providing a handle for salt formation and improving the compound's formulation properties. The oxygen atom and the nitrogen atom can both act as hydrogen bond acceptors, allowing for critical interactions within a protein's active site that can anchor the molecule and enhance binding affinity. researchgate.net

Furthermore, the morpholine ring often improves the metabolic stability of a compound. Its saturated, heterocyclic nature is generally less prone to oxidative metabolism compared to more labile functional groups, which can lead to an improved pharmacokinetic profile, including longer half-life and better bioavailability. nih.gov In many bioactive molecules, the morpholine moiety is an integral part of the pharmacophore, either by directly participating in binding or by correctly orienting other functional groups for optimal interaction with the target. researchgate.netresearchgate.net

Scaffold Modification and Derivatization for Enhanced Potency and Selectivity

While substituent modification is a primary strategy for optimization, more profound changes involving the core scaffold can lead to the discovery of novel compounds with significantly improved properties. One powerful technique in this area is scaffold hopping , where the central quinoxaline core is replaced with other bioisosteric ring systems to explore new chemical space while retaining key binding interactions. mdpi.commdpi.com

The goal of scaffold hopping is to identify new molecular backbones that may offer advantages over the original, such as enhanced potency, improved selectivity, a better safety profile, or novel intellectual property. For instance, the quinoxaline ring could be replaced by related benzodiazines like quinazoline (B50416) or other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. Such modifications can lead to derivatives with entirely different pharmacological profiles or improved drug-like properties.

Derivatization can also involve replacing the phenyl or morpholine rings. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can probe different binding pockets and lead to altered selectivity. Similarly, modifying or replacing the morpholine ring can fine-tune solubility, metabolic stability, and target interactions. These advanced derivatization strategies are essential for the evolution of a lead compound into a clinical candidate.

Correlation of Molecular Features with Specific Biological Activities

Quinoxaline-based compounds are known to exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects. researchgate.net The specific activity of a this compound derivative is directly correlated with its distinct molecular features.

For example, derivatives designed as kinase inhibitors often require specific hydrogen bonding patterns and hydrophobic interactions that are dictated by the substituents on the quinoxaline and phenyl rings. researchgate.net The morpholine ring can enhance solubility and provide a key hydrogen bond acceptor.

In the context of anticancer activity, many quinoxaline derivatives function by intercalating with DNA or inhibiting key enzymes like topoisomerase or protein kinases. researchgate.net The planarity and electronic properties of the quinoxaline system are crucial for such mechanisms. Substituents that enhance these properties, such as EWGs, can lead to increased cytotoxic potency. researchgate.net

For antiviral applications, particularly against viruses like HIV, specific bulky substituents at positions 2 and 3 of the quinoxaline ring have been shown to be critical for potent inhibition of enzymes such as reverse transcriptase.

The table below summarizes the general correlation between molecular features and observed biological activities for quinoxaline derivatives.

Biological ActivityKey Molecular Features and Rationale
Anticancer / Kinase Inhibition - Planar aromatic system for target interaction (e.g., DNA intercalation, ATP-binding site).- Specific substituents (e.g., sulfonamides, ureas) to form hydrogen bonds with kinase hinge regions. mdpi.com - Morpholine group to improve solubility and act as H-bond acceptor. researchgate.net
Antiviral (e.g., Anti-HIV) - Bulky, lipophilic groups at positions 2 and 3 to occupy hydrophobic pockets in viral enzymes like reverse transcriptase. - Fluoro-substitutions on the quinoxaline ring have shown positive effects.
Anti-inflammatory (e.g., COX-2 Inhibition) - Specific side chains that mimic the binding of endogenous substrates.- Substituents that confer selectivity for the COX-2 isoform over COX-1. researchgate.net
Antimicrobial - Symmetrically substituted groups at positions 2 and 3 often show significant activity. nih.gov- Thioether and sulfonamide functionalities have been shown to enhance antibacterial and antifungal effects. mdpi.com

Advanced Applications of 4 3 Phenylquinoxalin 2 Yl Morpholine in Materials Science and Medicinal Chemistry Research

Photophysical Properties and Optoelectronic Applications

Detailed experimental data on the photophysical properties and optoelectronic applications of 4-(3-Phenylquinoxalin-2-yl)morpholine is not available in published literature.

Fluorescence and UV-Vis Absorption Characteristics

Specific data regarding the fluorescence and UV-Vis absorption maxima, molar extinction coefficients, and quantum yields for this compound have not been reported.

Potential as Fluorescent Dyes and Probes

While many quinoxaline (B1680401) derivatives are explored as fluorescent dyes and probes, there are no specific studies detailing the use of this compound for these applications.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

There is no available research on the application of this compound in OLEDs or as an organic semiconductor.

Ligand Design in Coordination Chemistry

Information on the use of this compound as a ligand in coordination chemistry is not present in the scientific literature.

Formation of Metal Complexes (e.g., with Ir(III), Pt(II), Au(III))

There are no published reports on the synthesis and characterization of metal complexes involving this compound as a ligand with metals such as Iridium(III), Platinum(II), or Gold(III).

Characterization of Complex Properties and Potential Catalytic Applications

Without the synthesis of its metal complexes, there is no information on their properties or potential catalytic applications.

Research Chemical Tools and Probes

Development as Biochemical Probes for Target Elucidation

There is no specific information available in scientific databases or journals on the development and use of this compound as a biochemical probe for the purpose of target elucidation. Research on related heterocyclic systems sometimes involves their use as scaffolds for developing such probes, but a direct application for this compound has not been reported.

Use in Drug Discovery Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where a compound's structure is systematically modified to enhance its therapeutic properties. patsnap.com This process often involves extensive structure-activity relationship (SAR) studies. scienceopen.com While derivatives of quinoxalines and compounds containing morpholine (B109124) are frequently subjects of such studies in medicinal chemistry, specific lead optimization campaigns detailing the strategic use or modification of this compound could not be identified in the available literature. nih.govnih.gov Research on similar scaffolds, such as 4-aminoquinazolines, has been explored for lead optimization, but this does not directly apply to the subject compound. nih.gov

Agricultural Chemical Research (e.g., Plant Disease Control)

The potential application of this compound in agricultural science, particularly for plant disease control, is not described in the existing body of research. The morpholine chemical class itself is significant in agriculture; for instance, certain morpholine derivatives are known for their fungicidal properties. researchgate.net Additionally, other complex heterocyclic molecules containing morpholine have been investigated for activity against plant pathogens like the tobacco mosaic virus. nih.gov However, no studies have been published that specifically evaluate this compound for these or any other agrochemical uses.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future synthetic research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for producing 4-(3-Phenylquinoxalin-2-yl)morpholine and related structures. nih.gov A significant trend in the synthesis of quinoxaline (B1680401) derivatives is the adoption of green chemistry principles. ekb.egmdpi.com This involves exploring strategies such as one-pot syntheses, microwave-assisted reactions, and the use of recyclable catalysts to minimize waste and energy consumption. mdpi.comnih.govrsc.orgnih.gov

Researchers are increasingly investigating the use of novel and sustainable media, such as natural deep eutectic solvents (NADESs), which have been shown to facilitate rapid and high-yielding quinoxaline synthesis at room temperature. rsc.org Another promising avenue is the use of heterogeneous catalysts, which can be easily recovered and reused over multiple reaction cycles without a significant loss of reactivity, offering a practical and viable green technology for quinoxaline preparation. nih.gov The classic condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamino compound, often requiring high temperatures and strong acids, can be optimized using these modern, sustainable approaches. nih.govrsc.org

Deeper Mechanistic Insights into Biological Activities at the Molecular Level

While numerous quinoxaline derivatives have demonstrated significant biological effects, the precise molecular mechanisms of action are often not fully understood. nih.gov A critical area for future research is the detailed elucidation of how compounds like this compound interact with their biological targets at the molecular level. This involves moving beyond preliminary activity screening to in-depth mechanistic studies.

Future investigations should focus on identifying the specific binding sites and interaction modes with target proteins, such as enzymes and receptors. researchgate.net Understanding the structure-activity relationship (SAR) is paramount; for example, studies have shown that the nature and position of substituents on the quinoxaline core can dramatically influence biological activity. rsc.orgnih.gov Techniques such as X-ray crystallography of ligand-protein complexes, advanced spectroscopy, and molecular modeling can provide invaluable insights into these interactions, guiding the rational design of more potent and selective derivatives.

Exploration of New Biological Targets and Disease Areas

The quinoxaline scaffold is associated with a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. researchgate.netnih.govnih.gov However, the therapeutic potential of these compounds is likely far broader. Future research should aim to screen this compound and its analogs against a wider range of biological targets to uncover novel therapeutic applications. nih.gov

Quinoxaline derivatives have already been investigated as inhibitors of specific molecular targets like vascular endothelial growth factor receptor 2 (VEGFR-2), poly (ADP-ribose) polymerase-1 (PARP-1), and epidermal growth factor receptor (EGFR). nih.govresearchgate.netmdpi.comnih.gov There is significant potential to explore their efficacy in other disease areas, such as neurodegenerative disorders, metabolic diseases like diabetes, and various parasitic infections. nih.govnih.gov Systematic screening against diverse enzyme and receptor panels could reveal unexpected activities and open up entirely new avenues for drug development. nih.gov

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable tools in modern drug discovery, and their application to quinoxaline-morpholine research is a key future direction. dntb.gov.ua Advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can significantly accelerate the design and optimization of new drug candidates. nih.govresearchgate.nettandfonline.com

QSAR models can be developed to predict the biological activity of novel quinoxaline derivatives based on their chemical structure, allowing for the virtual screening of large compound libraries. researchgate.net Molecular docking studies can predict how these molecules bind to specific protein targets, revealing key interactions and helping to rationalize observed activities. nih.govmdpi.commdpi.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be performed computationally to assess the drug-likeness of designed compounds early in the discovery process, saving considerable time and resources. nih.govresearchgate.net

Design of Multi-Targeting Quinoxaline-Morpholine Hybrid Molecules

Complex diseases like cancer often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. mdpi.com The design of hybrid molecules that incorporate the quinoxaline-morpholine scaffold with other known pharmacophores is a promising avenue for future research. nih.govmdpi.com This molecular hybridization approach aims to create single chemical entities that can modulate multiple targets simultaneously, potentially leading to synergistic efficacy and a lower likelihood of drug resistance. nih.gov

For example, the quinoxaline-morpholine core could be conjugated with moieties known to inhibit other key cancer-related targets, such as tubulin polymerization or different protein kinases. nih.govrsc.org The design of such multi-target agents requires a deep understanding of the structural requirements for interacting with each target, often guided by computational modeling. mdpi.comnih.gov This strategy has been successfully applied to create quinoxaline-1,3,4-oxadiazole and quinoline-chalcone hybrids with potent anticancer activity. nih.govnih.gov

Integration with AI and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. mednexus.orgmdpi.com These technologies can analyze vast and complex datasets to identify novel drug candidates, predict their properties, and even generate new molecular structures. mdpi.comnih.gov For quinoxaline-morpholine research, AI and ML can be employed to build predictive models from high-throughput screening data, identifying subtle structure-activity relationships that may be missed by traditional analysis. astrazeneca.com

Machine learning algorithms, such as graph neural networks, can predict the physicochemical and biological properties of thousands of potential molecules, helping to prioritize which compounds to synthesize and test. astrazeneca.com Furthermore, generative AI models can be used for de novo drug design, creating entirely new quinoxaline-based molecules optimized for specific therapeutic profiles. nih.govnih.gov By embedding these data-driven approaches into the research and development pipeline, the process of discovering the next generation of quinoxaline-based therapeutics can be significantly accelerated. astrazeneca.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Phenylquinoxalin-2-yl)morpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with quinoxaline precursors. Key steps include nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, using sodium hydroxide as a base in ethanol at reflux (60–80°C) can improve yields . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like the morpholine ring and phenylquinoxaline substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%), while mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks and interactions with biological targets. For example, the morpholine ring’s electron-rich nitrogen may facilitate hydrogen bonding with enzymes .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

  • Use pharmacokinetic modeling to assess absorption/distribution.
  • Modify substituents (e.g., fluorination of the phenyl group) to enhance metabolic stability .
  • Validate target engagement via fluorescence polarization or surface plasmon resonance (SPR) assays .

Q. What in silico approaches are used to model the interaction of this compound with biological targets such as kinases or GPCRs?

  • Methodological Answer : Molecular docking (AutoDock, Glide) predicts binding poses within protein active sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. For example, the quinoxaline moiety may π-stack with aromatic residues in kinase ATP-binding pockets .

Q. How does the morpholine substituent influence the compound’s pharmacokinetics, and what structural modifications could improve blood-brain barrier (BBB) penetration?

  • Methodological Answer : The morpholine ring enhances solubility but may reduce BBB permeability due to polarity. Strategies include:

  • Introducing lipophilic groups (e.g., tert-butylthio) to increase logP .
  • Deuterating the morpholine ring to slow metabolism .
  • Comparative analysis with analogues (e.g., thiomorpholine derivatives) reveals structural trends in passive diffusion .

Experimental Design & Data Analysis

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize a library of analogues with systematic substitutions (e.g., halogens, methyl, methoxy) on the phenyl or quinoxaline rings.
  • Step 2 : Test biological activity (e.g., IC₅₀ values) against relevant targets (e.g., cancer cell lines).
  • Step 3 : Use multivariate regression analysis to correlate substituent properties (Hammett σ, π-effects) with activity trends .

Q. What crystallographic techniques are employed to determine the solid-state structure of this compound, and how do intermolecular interactions affect its stability?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds between morpholine oxygen and adjacent molecules). These data inform stability under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.